An In-depth Technical Guide to 2-(2-Nitrovinyl)thiophene: Chemical Properties, Structure, and Biological Activity
An In-depth Technical Guide to 2-(2-Nitrovinyl)thiophene: Chemical Properties, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and known biological activities of 2-(2-nitrovinyl)thiophene. The information is intended for researchers in chemistry and pharmacology, as well as professionals involved in drug discovery and development.
Chemical Properties and Structure
2-(2-Nitrovinyl)thiophene, also known by its IUPAC name 2-[(E)-2-nitroethenyl]thiophene, is a thiophene derivative with a nitrovinyl substituent at the 2-position. Its chemical structure consists of a planar, five-membered aromatic thiophene ring attached to a nitro-substituted vinyl group.
Physicochemical Properties
The key physicochemical properties of 2-(2-nitrovinyl)thiophene are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₆H₅NO₂S |
| Molecular Weight | 155.18 g/mol |
| Appearance | Light yellow crystalline powder |
| Melting Point | 79-81 °C[1] |
| Boiling Point | 269.7 ± 15.0 °C (Predicted)[1]; 337.6 °C at 760 mmHg[1] |
| Density | 1.335 ± 0.06 g/cm³ (Predicted)[1]; 1.439 g/cm³[1] |
| Water Solubility | 621 mg/L |
| IUPAC Name | 2-[(E)-2-nitroethenyl]thiophene |
| Synonyms | 2-(2-Nitroethenyl)thiophene, trans-2-(2-nitrovinyl)thiophene, 2-Thienylnitroethylene |
| SMILES | C1=CSC(=C1)C=C/--INVALID-LINK--[O-] |
| InChI | InChI=1S/C6H5NO2S/c8-7(9)4-3-6-2-1-5-10-6/h1-5H/b4-3+ |
Spectroscopic Data
The structural characterization of 2-(2-nitrovinyl)thiophene is typically achieved through various spectroscopic methods. While raw spectral data is often proprietary, the expected characteristics and sources for reference spectra are outlined below.
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the thiophene ring and the vinyl group. The coupling constants between the vinyl protons can confirm the (E)-stereochemistry.
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¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule.
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Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the nitro group (asymmetric and symmetric stretching), C=C stretching of the vinyl group, and characteristic vibrations of the thiophene ring.
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Mass Spectrometry (MS): Electron ionization mass spectrometry will show the molecular ion peak and characteristic fragmentation patterns.
Reference spectra for 2-(2-nitrovinyl)thiophene are available in public databases such as PubChem.[2]
Experimental Protocols
Synthesis of 2-(2-Nitrovinyl)thiophene
A common and effective method for the synthesis of 2-(2-nitrovinyl)thiophene is the Henry reaction, which involves the condensation of 2-thiophenecarboxaldehyde with nitromethane.[1]
Materials:
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2-Thiophenecarboxaldehyde
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Nitromethane
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Methanol
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Sodium hydroxide (NaOH)
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Hydrochloric acid (HCl)
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Deionized water
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Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-thiophenecarboxaldehyde in methanol.
-
Add nitromethane to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
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Slowly add an aqueous solution of sodium hydroxide dropwise, maintaining the temperature between 0-5 °C.
-
After the addition is complete, continue stirring the mixture at this temperature for an additional 2-3 hours.
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Neutralize the reaction mixture by the slow addition of hydrochloric acid until a yellow precipitate forms.
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Collect the yellow precipitate by vacuum filtration.
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Wash the precipitate thoroughly with cold deionized water.
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Dry the product under vacuum to yield 2-(2-nitrovinyl)thiophene.
Characterization Protocols
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the synthesized 2-(2-nitrovinyl)thiophene in approximately 0.7 mL of deuterated chloroform (CDCl₃). Filter the solution through a pipette with a cotton plug into a clean NMR tube.
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Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
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Data Analysis: Process the spectra to identify chemical shifts, coupling constants, and integration values to confirm the structure.
2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
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Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
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Data Acquisition: Record the FTIR spectrum over a range of 4000-400 cm⁻¹.
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Data Analysis: Identify the characteristic absorption bands for the nitro group, vinyl C=C bond, and thiophene ring.
2.2.3. Mass Spectrometry (MS)
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Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent like methanol or acetonitrile.
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Data Acquisition: Analyze the sample using an electron ionization (EI) mass spectrometer.
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Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to further confirm the structure.
Biological Activity and Mechanism of Action
Thiophene derivatives are known to exhibit a wide range of biological activities.[3] While research on 2-(2-nitrovinyl)thiophene itself is somewhat limited, related compounds have shown significant potential, particularly in the area of oncology.
Anticancer Activity
A study has reported that hydroxymethylated derivatives of 3-((E)-2-nitrovinyl)thiophene exhibit anticancer activity by inhibiting the proliferation of cervical cancer (HeLa) cells.[1] The proposed mechanism of action for these types of compounds is the inhibition of tubulin polymerization.[1][4]
Microtubules are essential components of the cytoskeleton and play a critical role in cell division by forming the mitotic spindle.[5][6] Inhibition of tubulin polymerization disrupts the formation and function of the mitotic spindle, leading to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis (programmed cell death).[2][5][7] This makes tubulin an attractive target for the development of anticancer drugs.[8][9]
The potential for 2-(2-nitrovinyl)thiophene and its derivatives to act as microtubule-targeting agents warrants further investigation for the development of novel cancer therapeutics. Its relatively simple structure makes it an attractive scaffold for medicinal chemistry efforts to optimize its potency and pharmacokinetic properties.
References
- 1. US4906756A - 2-(2-nitrovinyl)thiophene reduction and synthesis of thieno[3,2-c]pyridine derivatives - Google Patents [patents.google.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. iosrjournals.org [iosrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel microtubule inhibitor, MT3-037, causes cancer cell apoptosis by inducing mitotic arrest and interfering with microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of action of antitumor drugs that interact with microtubules and tubulin. | Semantic Scholar [semanticscholar.org]
- 9. Mechanism of action of antitumor drugs that interact with microtubules and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]





